2-(3,4-dimethoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-10-7-18(15-21(20)27-2)16-22(25)23-12-11-17-5-8-19(9-6-17)24-13-3-4-14-24/h5-10,15H,3-4,11-14,16H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCASMZOTDQHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCC2=CC=C(C=C2)N3CCCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Acylation: The resulting amine is acylated with an acyl chloride or anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The amide bond in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl/H₂SO₄, reflux | 2-(3,4-dimethoxyphenyl)acetic acid + 4-(pyrrolidin-1-yl)phenethylamine | Prolonged heating may degrade methoxy groups. |
| Basic Hydrolysis | NaOH (aq), heat | Sodium 2-(3,4-dimethoxyphenyl)acetate + 4-(pyrrolidin-1-yl)phenethylamine | Requires vigorous conditions due to amide stability. |
Reactivity of the Pyrrolidine Moiety
The pyrrolidine ring (a five-membered secondary amine) participates in alkylation, acylation, and redox reactions.
Key Reactions:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.
-
Oxidation : Using strong oxidants (e.g., KMnO₄/H⁺) converts pyrrolidine to γ-lactam or opens the ring entirely.
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxyphenyl group directs electrophiles to the para and ortho positions relative to methoxy groups.
| Reaction | Reagents | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro group introduced at the 5- or 6-position of the dimethoxyphenyl ring. |
| Sulfonation | H₂SO₄/SO₃ | Sulfonic acid group added at the 5-position . |
Demethylation of Methoxy Groups
Methoxy groups undergo demethylation under strong acidic or reducing conditions to form phenolic -OH groups.
| Conditions | Outcome |
|---|---|
| HBr (48%), reflux | 3,4-dihydroxyphenylacetic acid derivative. |
| BBr₃ (anhydrous), CH₂Cl₂ | Selective demethylation at specific positions . |
Reductive Amination and Coupling
The phenethylamine side chain can participate in reductive amination or cross-coupling reactions.
-
Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines .
-
Buchwald–Hartwig Coupling : Palladium-catalyzed coupling with aryl halides modifies the aromatic system .
Stability Under Thermal and Photolytic Conditions
-
Thermal Degradation : Decomposes above 200°C, producing CO, CO₂, and aromatic amines.
-
Photolysis : UV light induces cleavage of the amide bond, forming radicals detectable via ESR spectroscopy.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a subject of interest for further research:
Anticancer Properties
Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance:
- Cytotoxicity : Studies have shown that derivatives can exhibit IC50 values in the micromolar range against cancer cells such as MCF7 (breast cancer) and A549 (lung cancer) cells. This suggests potential for development as anticancer agents.
- Mechanism of Action : The mechanism often involves the inhibition of signaling pathways crucial for tumor growth, such as the Aurora-A kinase pathway, which is essential for mitotic progression in cancer cells.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties:
- Cytokine Modulation : Research indicates that certain derivatives can significantly reduce pro-inflammatory cytokines in models of inflammation, suggesting therapeutic potential for inflammatory diseases.
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective properties:
- Oxidative Stress Reduction : Compounds with similar structures may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases.
Study 1: Anticancer Efficacy
A study conducted by Wei et al. evaluated the cytotoxic effects of several derivatives on A549 lung cancer cells. One derivative exhibited an IC50 value of 26 µM, demonstrating significant anticancer activity.
Study 2: Inflammatory Response Modulation
Research by Xia et al. demonstrated that specific derivatives could significantly lower levels of pro-inflammatory cytokines in LPS-induced macrophages, indicating a potential role in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The position and number of methoxy groups on the phenyl ring significantly influence molecular properties. For example:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (): The 3,4-dimethoxy substitution enhances resonance stabilization and may improve solubility compared to mono-methoxy analogs.
Table 1: Substituent Comparison of Selected Acetamides
Role of the Pyrrolidine Moiety
- 2-Phenyl-N-{4-(pyrrolidin-1-yl)-3-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]phenyl}acetamide (): Incorporates a pyrrolidine ring and sulfamoyl group, which may enhance solubility and hydrogen-bonding capacity.
- 2-(4-Chloro-3,5-dimethylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (): Combines pyrrolidine with a sulfonyl group, likely increasing metabolic stability compared to the target compound.
Table 2: Pyrrolidine-Containing Analogs
Conformational and Crystallographic Insights
highlights how dihedral angles and hydrogen bonding influence molecular conformation in acetamides. For example:
- In 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide , dihedral angles between aromatic rings range from 54.8° to 77.5°, affecting planarity and dimerization via N–H⋯O bonds .
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews its biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 3,4-dimethoxyphenyl group, which is known for its role in enhancing biological activity.
- An N-(4-(pyrrolidin-1-yl)phenethyl) moiety that may contribute to its interaction with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Kinases : The compound has been associated with the inhibition of lipid kinases, which are crucial in various signaling pathways related to cell proliferation and survival .
- Anti-inflammatory Activity : It may modulate inflammatory responses, potentially through the inhibition of reactive oxygen species (ROS) production .
- Antiviral Properties : Some studies suggest that it could inhibit viral replication by targeting specific viral proteins .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated in various studies:
- Antiproliferative Effects : In vitro studies have demonstrated significant antiproliferative activity against cancer cell lines. For instance, it showed IC50 values in the low micromolar range, indicating potent activity against certain types of tumors .
- Neuroprotective Effects : The compound has shown promise in models of neurodegeneration, where it appears to protect neuronal cells from apoptosis induced by oxidative stress .
Data Summary
The following table summarizes key findings regarding the biological activity of the compound:
Case Studies
- Cancer Treatment : A study evaluated the compound's efficacy against breast cancer cells, demonstrating a marked reduction in cell viability and induction of apoptosis through mitochondrial pathways.
- Neurological Disorders : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation.
Q & A
Basic Research Questions
Q. What are the validated synthetic methodologies for synthesizing 2-(3,4-dimethoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide, and how are key intermediates characterized?
- Methodology : The synthesis typically involves coupling 2-(3,4-dimethoxyphenyl)acetic acid with 4-(pyrrolidin-1-yl)phenethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Precursors like 3,4-dimethoxyphenylacetic acid are activated as acid chlorides or mixed anhydrides. Reaction conditions (e.g., anhydrous DMF, 0–5°C) are critical to minimize side reactions.
- Characterization : Intermediate purity is monitored via TLC (silica gel, ethyl acetate/hexane). Final product structure is confirmed using H/C NMR (peaks at δ 2.8–3.5 ppm for pyrrolidine protons, δ 6.8–7.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound?
- Key Techniques :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%).
- NMR Spectroscopy : Assign methoxy ( ppm), acetamide carbonyl ( ppm), and pyrrolidine ring signals.
- Mass Spectrometry : ESI-MS or MALDI-TOF for exact mass confirmation.
- Elemental Analysis : Validates C, H, N composition (±0.3% theoretical) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and minimize by-products?
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of aromatic intermediates.
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Temperature Control : Stepwise heating (25°C → 60°C) to prevent decomposition of thermally labile groups.
- By-Product Mitigation : Column chromatography (silica gel, 5% MeOH/CHCl) isolates the target compound from unreacted precursors or dimerized by-products .
Q. What in vitro assays are recommended to evaluate the compound’s bioactivity, and how do structural features influence target interactions?
- Assay Design :
- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination via fluorogenic substrates).
- Receptor Binding : Radioligand displacement studies (e.g., for GPCRs or neurotransmitter transporters).
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity.
- Structure-Activity Relationships (SAR) :
- The 3,4-dimethoxyphenyl group enhances lipid solubility and membrane permeability.
- The pyrrolidine-phenethyl moiety may confer affinity for amine-binding pockets in targets like sigma receptors .
Q. How should researchers address contradictions in reported biological activity data for structurally analogous compounds?
- Resolution Strategies :
- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration).
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes and explain divergent results.
- Dose-Response Validation : Replicate experiments across multiple concentrations to confirm potency thresholds.
- Case Example : Discrepancies in IC values for similar acetamides may arise from differences in intracellular accumulation due to esterase activity .
Comparative and Mechanistic Studies
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties and metabolic stability?
- Tools :
- ADMET Prediction : SwissADME or pkCSM for bioavailability, BBB permeability, and CYP450 metabolism.
- Metabolite Identification : Schrödinger’s Metabolite™ to simulate phase I/II transformations (e.g., O-demethylation of methoxy groups).
- Key Findings :
- High logP (~3.5) suggests moderate plasma protein binding but potential hepatic clearance challenges .
Q. How do structural analogs of this compound compare in terms of bioactivity and synthetic complexity?
- Comparative Table :
| Analog Structure | Key Modifications | Bioactivity Trend | Synthetic Complexity |
|---|---|---|---|
| N-(4-Fluorophenethyl) variant | Fluorine substitution | Increased kinase inhibition | Moderate (additional fluorination step) |
| Pyrrolidine → Piperidine | Larger heterocycle | Reduced sigma-1 affinity | High (multi-step ring expansion) |
| 3,4-Dimethoxy → 3-Hydroxy | Hydrophilicity increase | Improved solubility, lower logP | Challenging (protection/deprotection) |
- Source : .
Data Contradiction Analysis
Q. Why might NMR spectral data for this compound vary across studies, and how can this be resolved?
- Causes :
- Solvent effects (CDCl vs. DMSO-d) shift proton signals.
- Impurities (e.g., residual solvents) distort integration ratios.
- Resolution :
- Standardize solvent systems and report H NMR at 400+ MHz with peak assignments.
- Use DEPT-135 or HSQC to resolve overlapping signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
